Nampt activator-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nampt activator-2 is a small-molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the nicotinamide adenine dinucleotide (NAD) salvage pathway. This compound has shown potential in increasing intracellular levels of NAD, which is essential for various cellular processes, including energy production, DNA repair, and cell signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nampt activator-2 involves the use of novel carbon skeletons that activate the NAMPT enzyme. Two notable compounds, a polyphenolic xanthene derivative and a polyphenolic myricitrin nature product, have been identified as effective activators . The synthetic route typically involves the condensation of nicotinamide with phosphoribosyl pyrophosphate (PRPP) to generate nicotinamide mononucleotide (NMN), followed by the production of NAD via nicotinamide mononucleotide adenylyltransferase (NMNAT) .

Industrial Production Methods

Industrial production of this compound can be achieved through high-throughput screening of molecular libraries to identify lead compounds. The process involves the use of biochemical assays to evaluate the activity of potential activators and optimize their structures for enhanced efficacy .

Chemical Reactions Analysis

Types of Reactions

Nampt activator-2 primarily undergoes enzymatic reactions involving the conversion of nicotinamide to nicotinamide mononucleotide and subsequently to NAD. These reactions are catalyzed by NAMPT and NMNAT enzymes .

Common Reagents and Conditions

The key reagents involved in these reactions include nicotinamide, phosphoribosyl pyrophosphate, and adenosine triphosphate (ATP). The reactions typically occur under physiological conditions, with the presence of NAMPT and NMNAT enzymes being essential for the conversion process .

Major Products Formed

The major products formed from these reactions are nicotinamide mononucleotide and nicotinamide adenine dinucleotide, both of which play critical roles in cellular metabolism and energy production .

Scientific Research Applications

Nampt activator-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:

Neuroprotection: This compound has shown potential in providing neuroprotective benefits by increasing NAD levels, which are crucial for neuronal health and function.

Metabolic Disorders: The compound has been studied for its potential in treating metabolic disorders such as obesity, type II diabetes, and insulin resistance by modulating NAD levels and improving metabolic functions.

Cancer Research: This compound has been investigated for its role in modulating the tumor immune microenvironment and enhancing the efficacy of anticancer therapies.

Aging and Longevity: The compound’s ability to boost NAD levels has implications for aging and longevity research, as NAD decline is associated with various age-related diseases and conditions.

Mechanism of Action

Nampt activator-2 exerts its effects by binding to the NAMPT enzyme and enhancing its activity. This activation leads to an increase in the conversion of nicotinamide to nicotinamide mononucleotide, which is then converted to NAD. The elevated NAD levels subsequently induce metabolic and transcriptional reprogramming, promoting cellular health and function . The molecular targets and pathways involved include the NAD salvage pathway and various NAD-dependent enzymes .

Comparison with Similar Compounds

Nampt activator-2 is unique in its ability to specifically activate the NAMPT enzyme and boost NAD levels. Similar compounds include:

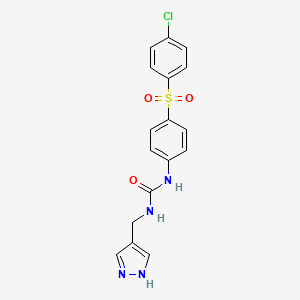

SBI-797812: A small molecule that activates NAMPT and increases NAD levels by stabilizing phosphorylated NAMPT and promoting the consumption of pyrophosphate.

NSC9037 and NSC19803: Polyphenolic compounds that stimulate NAMPT activity and increase NAD production.

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications. This compound stands out due to its potent activation of NAMPT and its broad range of potential therapeutic applications .

Properties

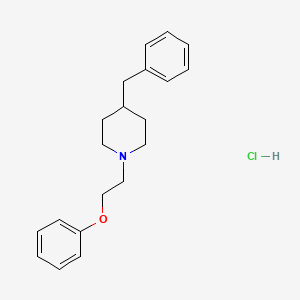

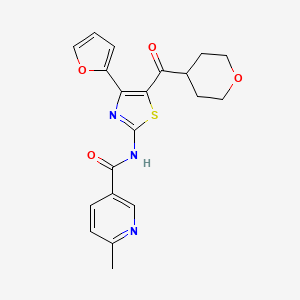

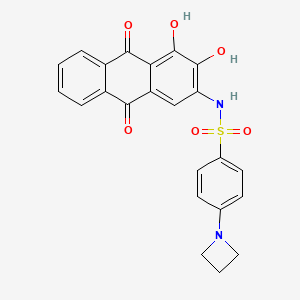

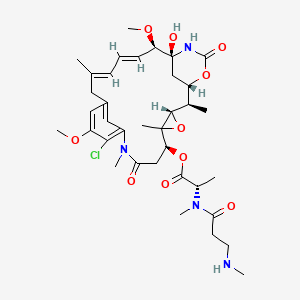

Molecular Formula |

C17H15ClN4O3S |

|---|---|

Molecular Weight |

390.8 g/mol |

IUPAC Name |

1-[4-(4-chlorophenyl)sulfonylphenyl]-3-(1H-pyrazol-4-ylmethyl)urea |

InChI |

InChI=1S/C17H15ClN4O3S/c18-13-1-5-15(6-2-13)26(24,25)16-7-3-14(4-8-16)22-17(23)19-9-12-10-20-21-11-12/h1-8,10-11H,9H2,(H,20,21)(H2,19,22,23) |

InChI Key |

WIQYSGZABYMFMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NCC2=CNN=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[Methoxycarbonyloxy(phenyl)methyl]phenyl] methyl carbonate](/img/structure/B10857075.png)

![1-benzyl-4-[[(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]triazole](/img/structure/B10857098.png)